molecular formula C12H11ClN2O5S B563120 Furosemide-d5 CAS No. 1189482-35-6

Furosemide-d5

Cat. No.: B563120
CAS No.: 1189482-35-6
M. Wt: 335.78 g/mol
InChI Key: ZZUFCTLCJUWOSV-JZOBIDBQSA-N
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Description

Furosemide-d5 is a deuterium-labeled analogue of furosemide, a potent loop diuretic widely used in medical treatments. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of furosemide without altering its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furosemide-d5 typically involves the deuteration of furosemide. One common method includes the reaction of furosemide with deuterated reagents under controlled conditions. For instance, furosemide can be reacted with deuterated sulfuric acid in the presence of a deuterated solvent to achieve the desired deuterium incorporation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize the yield and purity of this compound, which is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Furosemide-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated sulfoxides, sulfones, and amine derivatives, which are useful in further pharmacological studies.

Scientific Research Applications

Furosemide-d5 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:

Mechanism of Action

Furosemide-d5 exerts its effects by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The deuterium labeling does not alter this mechanism but allows for detailed study of the drug’s pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furosemide-d5 is unique due to its deuterium labeling, which provides a valuable tool for detailed pharmacokinetic and metabolic studies. This labeling allows researchers to distinguish between the administered drug and its metabolites, providing insights into the drug’s behavior in the body .

Properties

IUPAC Name

4-chloro-2-[[dideuterio-(3,4,5-trideuteriofuran-2-yl)methyl]amino]-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i1D,2D,3D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUFCTLCJUWOSV-JZOBIDBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C([2H])([2H])NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661989
Record name 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189482-35-6
Record name 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary application of Furosemide-d5 in the context of the provided research papers?

A: this compound serves as an internal standard in analytical chemistry techniques, specifically in liquid chromatography-mass spectrometry (LC-MS/MS), to quantify Furosemide in biological samples. [, ] This approach enhances the accuracy and reliability of Furosemide measurements by correcting for variations during sample preparation and analysis. [, ]

Q2: Why is accurate quantification of Furosemide in biological samples crucial, as highlighted in the research?

A: Accurate Furosemide quantification is essential for several reasons. Firstly, it's crucial for understanding the pharmacokinetics of the drug, including its absorption, distribution, metabolism, and excretion in various species like camels [] and horses. [] This knowledge helps determine appropriate dosages and withdrawal times for different applications, including racing. [, ] Secondly, regulatory bodies in horse racing rely on serum Furosemide concentration limits to ensure fair competition, as Furosemide can mask the presence of other substances. [] Accurate quantification methods are vital for upholding these regulations.

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